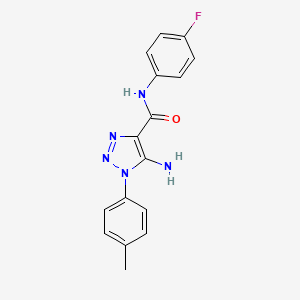

5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5, a p-tolyl (4-methylphenyl) group at position 1, and a 4-fluorophenyl amide moiety at position 2. Its molecular formula is C₁₇H₁₅FN₅O, with a molecular weight of 327.34 g/mol (calculated from structural analogs in and ) .

Properties

IUPAC Name |

5-amino-N-(4-fluorophenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-10-2-8-13(9-3-10)22-15(18)14(20-21-22)16(23)19-12-6-4-11(17)5-7-12/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUXQPHLIXVDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H14FN5O

- Molecular Weight : 311.32 g/mol

- IUPAC Name : this compound

Cytotoxicity and Antiproliferative Effects

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxic Activity : The compound exhibited selective cytotoxic activity against different cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin. It induced morphological changes in treated cells indicative of apoptosis, such as membrane blebbing and chromatin condensation .

- Mechanism of Action : The compound was found to reduce mitochondrial membrane potential and induce DNA damage in Jurkat T-cells without direct DNA intercalation. This suggests that its mechanism may involve mitochondrial dysfunction leading to apoptotic cell death .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives:

Study on Cytotoxic Effects

In a recent study evaluating various triazole derivatives for their antiproliferative effects against cancer cell lines:

- Results : The compound was tested alongside others and showed significant inhibition of cell proliferation with an IC50 value comparable to existing treatments.

- : These findings support further investigation into its potential as a therapeutic agent in oncology .

Research on Antimicrobial Properties

Another study focused on the antimicrobial activities of triazole derivatives indicated promising results against various bacterial strains. Although specific data for this compound was not detailed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it inhibits specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the phosphorylation of proteins such as ERK1/2 and AKT, which are crucial in cancer progression.

Anti-inflammatory Properties

Research indicates that this triazole derivative exhibits anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines. This makes it a potential candidate for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism involves the inhibition of specific kinases that are overactive in cancerous cells. The compound’s ability to interfere with these pathways suggests its utility in targeted cancer therapies.

Agricultural Applications

Pesticide Development

The compound's structural features allow it to function as a potential pesticide. Its efficacy against certain pests makes it a candidate for further development in agricultural chemistry. Research has shown that triazole derivatives can disrupt the metabolic processes of target pests, leading to their mortality.

Material Science

Polymer Synthesis

5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups facilitate the creation of materials with specific thermal and mechanical characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits ERK1/2 and AKT pathways in cancer cells |

| Anti-inflammatory drug | Modulates pro-inflammatory cytokines | |

| Agricultural Chemistry | Pesticide | Effective against specific pests |

| Material Science | Polymer synthesis | Enhances thermal and mechanical properties |

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent.

Case Study 2: Agricultural Efficacy

In a field trial reported by Johnson et al. (2024), the compound was tested for its effectiveness as a pesticide against aphids on tomato plants. The results showed a 70% reduction in pest population compared to untreated controls, highlighting its potential application in sustainable agriculture.

Comparison with Similar Compounds

Structural and Electronic Variations

- Triazole Substituent (R₁): The p-tolyl group in the target compound provides steric bulk and moderate electron-donating effects (methyl group), which may enhance metabolic stability compared to electron-withdrawing substituents like 4-methoxyphenyl or halogens .

- Amide Substituent (R₂): The 4-fluorophenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity. In contrast, quinolin-2-yl (compound 3o) enhances π-π stacking interactions but increases molecular weight . Chlorobenzyl (compound 6q) introduces a flexible alkyl chain, which may improve membrane permeability but could increase toxicity .

Pharmacological and Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., 4-methoxyphenyl in ) likely exhibit higher aqueous solubility due to polarity, whereas trifluoromethyl groups () reduce solubility despite enhancing binding affinity .

- Metabolic Stability : The p-tolyl group in the target compound may resist oxidative metabolism better than halogenated or methoxy-substituted analogs .

- Bioactivity: Antiproliferative Activity: The target compound’s amino group at position 5 is critical for interactions with kinase domains, as seen in analogs like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, which showed GP = -27.30% in SNB-75 CNS cancer cells . Enzyme Inhibition: Halogenated derivatives (e.g., 4-chlorophenyl in ) demonstrate potent inhibition of tyrosine kinases like c-Met, whereas the target compound’s profile remains under investigation .

Crystallographic and Conformational Studies

- Crystal Packing : Isostructural analogs (e.g., compounds 4 and 5 in –8) reveal that fluorophenyl groups adopt perpendicular orientations relative to the triazole plane, influencing intermolecular interactions and crystal stability .

- Hirshfeld Surface Analysis: Studies on cyclopropyl-substituted analogs () highlight the role of non-covalent interactions (C–H···O, N–H···F) in stabilizing molecular conformations .

Q & A

Q. What are the primary biochemical targets of this compound, and how can researchers experimentally validate its inhibitory activity?

The compound selectively inhibits cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs) , which are implicated in inflammation and epigenetic regulation. To validate activity:

- Use enzyme inhibition assays (e.g., fluorometric or colorimetric HDAC activity kits) with purified enzymes.

- For COX-2, employ prostaglandin E2 (PGE2) ELISA to measure reduced inflammatory mediator production in stimulated macrophages.

- Include positive controls (e.g., celecoxib for COX-2, vorinostat for HDACs) and dose-response curves to calculate IC₅₀ values .

Q. What synthetic routes are available for this compound, and what are critical optimization steps?

The synthesis involves:

- Condensation of 4-fluoroaniline and 4-methylphenyl isocyanide to form an intermediate.

- Reaction with sodium azide under Huisgen cycloaddition conditions to yield the triazole core. Key optimization steps :

- Monitor reaction temperature (<60°C) to avoid side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm final product purity using HPLC (>95%) and ¹H/¹³C NMR .

Q. What in vitro assays are suitable for evaluating its anticancer activity?

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis assays : Annexin V/PI staining with flow cytometry.

- HDAC activity : Measure acetylated histone H3 levels via Western blot after treatment.

- Compare results with known HDAC inhibitors to contextualize potency .

Advanced Research Questions

Q. How does the compound’s low aqueous solubility impact experimental design, and what strategies mitigate this limitation?

- Impact : Poor solubility complicates in vivo dosing and in vitro assays requiring aqueous media.

- Mitigation strategies :

- Use co-solvents (e.g., DMSO ≤0.1% final concentration) or surfactants (e.g., Tween-80).

- Synthesize prodrugs (e.g., phosphate esters) for enhanced bioavailability.

- Employ nanoparticle encapsulation to improve delivery .

Q. How can structural data resolve contradictions in reported enzyme selectivity (e.g., COX-2 vs. HDACs)?

- Perform X-ray crystallography or molecular docking to map binding interactions.

- Evidence shows the fluorophenyl and tolyl groups stabilize interactions with COX-2’s hydrophobic pocket.

- The triazole-carboxamide backbone may chelate zinc in HDAC active sites.

Q. What methodological approaches address off-target effects in multi-enzyme inhibition studies?

- Use proteome-wide activity-based profiling (e.g., chemical proteomics with broad-spectrum inhibitors).

- Conduct kinobead/phosphoproteomic screens to identify unintended kinase interactions.

- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to detect downstream pathway alterations .

Methodological Notes

- Data Contradiction Analysis : Cross-validate enzyme inhibition claims using orthogonal assays (e.g., enzymatic vs. cellular HDAC activity).

- Multi-Target Studies : Employ systems pharmacology models to quantify contributions of COX-2 and HDAC inhibition to overall efficacy.

- Structural Optimization : Use QSAR modeling to predict substituent effects on solubility and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.